LogP Differentiation: The 4-Bromo Substituent Confers Higher Lipophilicity Than 4-Chloro, 4-Methoxy, and 4-Methyl Analogs
The 4-bromophenyl analog (CAS 400083-95-6) exhibits a computed LogP (XlogP3) of 3.46–3.7, which is elevated relative to the 4-chlorophenyl analog (CAS 400082-33-9, MW 295.79) and the 4-methoxyphenyl analog (CAS 400083-97-8, MW 291.37) [1]. While experimental LogP for the chloro and methoxy analogs is not reported, the Hansch π constant for Br (+0.86) vs. Cl (+0.71) and OCH₃ (–0.02) predicts a rank-order lipophilicity of Br > Cl > CH₃ > OCH₃ for this series [2]. This difference directly impacts predicted membrane permeability and passive absorption, with the bromo analog positioned closest to the optimal LogP range (1–3.5) for CNS drug candidates.
| Evidence Dimension | Lipophilicity (LogP / XlogP3) |
|---|---|
| Target Compound Data | LogP = 3.46–3.7 (CAS 400083-95-6, 4-Br) |
| Comparator Or Baseline | 4-Cl analog (CAS 400082-33-9): LogP not experimentally reported; predicted lower by ~0.15 log units based on π(Br–Cl); 4-OCH₃ analog (CAS 400083-97-8): predicted LogP ~2.8–2.9 based on π(OCH₃) = –0.02 |
| Quantified Difference | Estimated ΔLogP (Br vs. OCH₃): +0.8 to +0.9 log units |
| Conditions | Computed XlogP3 method; experimental confirmation pending |
Why This Matters
For procurement decisions in drug discovery programs targeting intracellular or CNS targets, the higher lipophilicity of the bromo derivative offers a distinct pharmacokinetic profile that cannot be replicated by the more polar methoxy or marginally less lipophilic chloro analogs.
- [1] Chem960, 4-[(4-Bromophenyl)sulfanyl]-5-methoxy-N,N-dimethyl-2-pyrimidinamine (CAS 400083-95-6), Computed XlogP: 3.7. View Source
- [2] Hansch, C., Leo, A., Hoekman, D. (1995), Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book. π values: Br = +0.86, Cl = +0.71, CH₃ = +0.56, OCH₃ = –0.02. View Source
